molecular formula C25H18N2O3S3 B491575 (Z)-N-(3-(benzo[d]thiazol-2-ylthio)-4-oxonaphthalen-1(4H)-ylidene)-2,5-dimethylbenzenesulfonamide CAS No. 518322-27-5

(Z)-N-(3-(benzo[d]thiazol-2-ylthio)-4-oxonaphthalen-1(4H)-ylidene)-2,5-dimethylbenzenesulfonamide

Cat. No. B491575
CAS RN: 518322-27-5
M. Wt: 490.6g/mol
InChI Key: ZBQUIGBIWZBWBZ-OOAXWGSJSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves reactions of 3-formylchromones and 2-aminobenzothiazoles . In a general procedure, these compounds are refluxed in ethanol with PTSA . The reaction forms corresponding imines, while 1° and 2°-alcohols form the corresponding 2-alkoxy-3-enamines with selectivity for the Z-isomer .


Chemical Reactions Analysis

The chemical reactions of similar compounds involve the formation of imines and enamines . The reactions are solvent-dependent, with 2-propanol as the solvent leading to the formation of corresponding imines .

Future Directions

The future directions for this compound could involve further studies to understand its potential applications, particularly in the context of its inhibitory activity against PTP1B . More research is also needed to fully understand its synthesis, chemical reactions, and physical and chemical properties.

properties

IUPAC Name

(NZ)-N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-oxonaphthalen-1-ylidene]-2,5-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N2O3S3/c1-15-11-12-16(2)23(13-15)33(29,30)27-20-14-22(24(28)18-8-4-3-7-17(18)20)32-25-26-19-9-5-6-10-21(19)31-25/h3-14H,1-2H3/b27-20-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBQUIGBIWZBWBZ-OOAXWGSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)SC4=NC5=CC=CC=C5S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)SC4=NC5=CC=CC=C5S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N2O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(3-(benzo[d]thiazol-2-ylthio)-4-oxonaphthalen-1(4H)-ylidene)-2,5-dimethylbenzenesulfonamide

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